N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide
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Overview
Description
N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Enoyl Group: The enoyl group is introduced via an acylation reaction, often using acryloyl chloride in the presence of a base such as triethylamine.
Formation of the Cyclobutane Ring: The cyclobutane ring is formed through a cycloaddition reaction, which may involve photochemical or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the enoyl group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with saturated bonds.
Substitution: Substituted azetidine derivatives with new functional groups.
Scientific Research Applications
N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-[1-(prop-2-enoyl)azetidin-3-yl]acetic acid and 3-(prop-1-en-2-yl)azetidin-2-one share structural similarities.
Uniqueness: The presence of both the azetidine and cyclobutane rings in this compound distinguishes it from other compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
N-(1-prop-2-enoylazetidin-3-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-10(14)13-6-9(7-13)12-11(15)8-4-3-5-8/h2,8-9H,1,3-7H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZDPHSVTBJXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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